

A Comparative Analysis of RIPK1 Inhibitors in Clinical Development

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Compound of Interest

Compound Name: *Ripk1-IN-9*

Cat. No.: *B12418264*

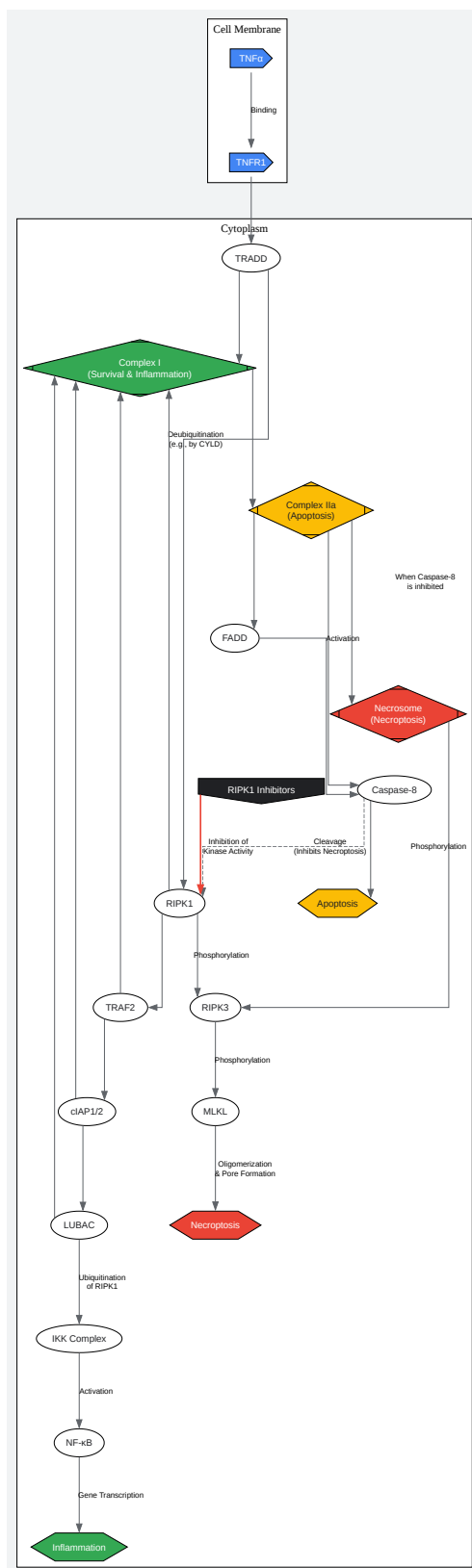
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Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and programmed cell death pathways, including necroptosis and apoptosis. Its central role in cellular stress and inflammatory signaling has made it an attractive therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases. Several small molecule inhibitors of RIPK1 have entered clinical trials, aiming to modulate its kinase activity and thereby reduce inflammation and cell death. This guide provides a comparative analysis of the key RIPK1 inhibitors that have undergone clinical investigation, summarizing their performance, outlining the experimental methodologies used to assess their effects, and visualizing the underlying biological pathways and drug development processes.

Overview of RIPK1 Signaling

RIPK1 is a multifaceted protein that, depending on the cellular context and post-translational modifications, can initiate divergent signaling cascades. Upon stimulation of death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1), RIPK1 can either promote cell survival and inflammation through the NF- κ B pathway or trigger programmed cell death via apoptosis or necroptosis. RIPK1 inhibitors are primarily designed to block its kinase activity, which is essential for the induction of necroptosis.



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Caption: RIPK1 Signaling Pathway and Point of Inhibition.

Comparative Tables of RIPK1 Inhibitors in Clinical Trials

The following tables summarize the publicly available data for prominent RIPK1 inhibitors that have been evaluated in clinical studies. It is important to note that direct comparative trials between these inhibitors have not been conducted, and much of the development for these early-generation compounds has been discontinued.

Table 1: GSK2982772 (GlaxoSmithKline)

Indication	Phase	Dosing Regimen	Key Efficacy Outcomes	Safety & Tolerability	Development Status
Rheumatoid Arthritis	II	60 mg BID or TID for 84 days	No significant differences from placebo in DAS28-CRP scores, ACR20/50/70 response, or rates of remission.[1]	Generally well-tolerated. Most adverse events were mild to moderate.[1]	Discontinued for this indication.[1]
Psoriasis	II	60 mg BID or TID for 84 days	Plaque Lesion Severity Sum showed some improvement with the BID regimen compared to placebo.[1] However, a subsequent study with higher doses did not show meaningful clinical improvements.	Well-tolerated with mild adverse events being most common.[1]	Discontinued for this indication.
Ulcerative Colitis	Ila	60 mg TID for 42 days (followed by open-label extension)	No significant differences in efficacy (histological activity, clinical activity,	Generally well-tolerated with no major safety concerns identified. Headache	Discontinued for this indication.

quality-of-life) was the most
were frequently
observed reported
between the adverse
treatment and event.[2]
placebo
groups.[1][2]

Table 2: DNL747 / SAR443060 (Denali Therapeutics & Sanofi)

Indication	Phase	Dosing Regimen	Key Outcomes	Safety & Tolerability	Development Status
Healthy Volunteers	I	Single and multiple ascending doses	Met all safety, pharmacokinetic, and pharmacodynamic endpoints. Showed CNS penetration and robust target engagement. [3][4]	Generally well-tolerated with no serious adverse events at the tested doses. [3]	Discontinued.
Alzheimer's Disease	Ib	50 mg BID for 28 days	Demonstrated CNS penetration and target engagement (median peripheral pRIPK1 inhibition of 81.83% at trough). [5]	Safe and well-tolerated for up to 28 days. [5]	Discontinued due to long-term preclinical toxicology findings. [5][6]
Amyotrophic Lateral Sclerosis (ALS)	Ib	50 mg BID for 28 days	Showed CNS penetration and target engagement (median peripheral pRIPK1 inhibition of 65.92% at trough). [5][7]	Safe and well-tolerated for up to 28 days. [5][7]	Discontinued due to long-term preclinical toxicology findings. [5][6]

Table 3: DNL788 / SAR443820 (Denali Therapeutics & Sanofi)

Indication	Phase	Dosing Regimen	Key Efficacy Outcomes	Safety & Tolerability	Development Status
Amyotrophic Lateral Sclerosis (ALS)	II (HIMALAYA trial)	Oral, twice daily for 24 weeks	Failed to meet the primary endpoint of change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R). [8][9][10][11][12]	Detailed safety and efficacy data are to be presented at a future scientific forum.[9][12]	Failed to meet primary endpoint. Future development for ALS is uncertain.[12]
Multiple Sclerosis	II	Not specified	-	-	Ongoing.

Table 4: GSK3145095 (GlaxoSmithKline)

Indication	Phase	Dosing Regimen	Key Outcomes	Safety & Tolerability	Development Status
Pancreatic Cancer & other Solid Tumors	I/II	Dose escalation, monotherapy and in combination with pembrolizumab	Preclinical data suggested potential to modulate the tumor microenvironment. [13] [14] [15] Clinical data on efficacy is not publicly available.	To be evaluated in the clinical trial.	Terminated following an internal portfolio review. [15]

Experimental Protocols

Detailed experimental protocols from specific clinical trials are often proprietary. However, the following sections describe the standard methodologies for the key assessments used in the evaluation of RIPK1 inhibitors.

RIPK1 Target Engagement Assays

The primary goal of a RIPK1 inhibitor is to bind to its target and inhibit its kinase activity. Measuring this "target engagement" is crucial in early-phase clinical trials.

- Phospho-RIPK1 (pS166) Inhibition Assay:
 - Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples collected from trial participants.
 - Ex Vivo Stimulation: PBMCs are stimulated with a combination of agents (e.g., a SMAC mimetic and a pan-caspase inhibitor) to induce RIPK1 autophosphorylation at serine 166 (pS166), a marker of its activation.

- Lysis and Detection: Cells are lysed, and the levels of pS166-RIPK1 and total RIPK1 are quantified using immunoassays such as ELISA or Meso Scale Discovery (MSD).
- Quantification: The percentage of pRIPK1 inhibition is calculated by comparing the pRIPK1/total RIPK1 ratio in post-dose samples to pre-dose baseline levels. For DNL747, this method demonstrated robust peripheral target engagement.[\[5\]](#)[\[6\]](#)
- Cellular Thermal Shift Assay (CETSA®):
 - Principle: This method is based on the principle that drug binding to a target protein stabilizes it against heat-induced denaturation.
 - Procedure: Whole blood or isolated cells are treated with the inhibitor, heated to a range of temperatures, and then lysed.
 - Analysis: The amount of soluble (non-denatured) RIPK1 remaining at each temperature is quantified by immunoassays. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement. This method can be used for preclinical and clinical drug development.[\[16\]](#)

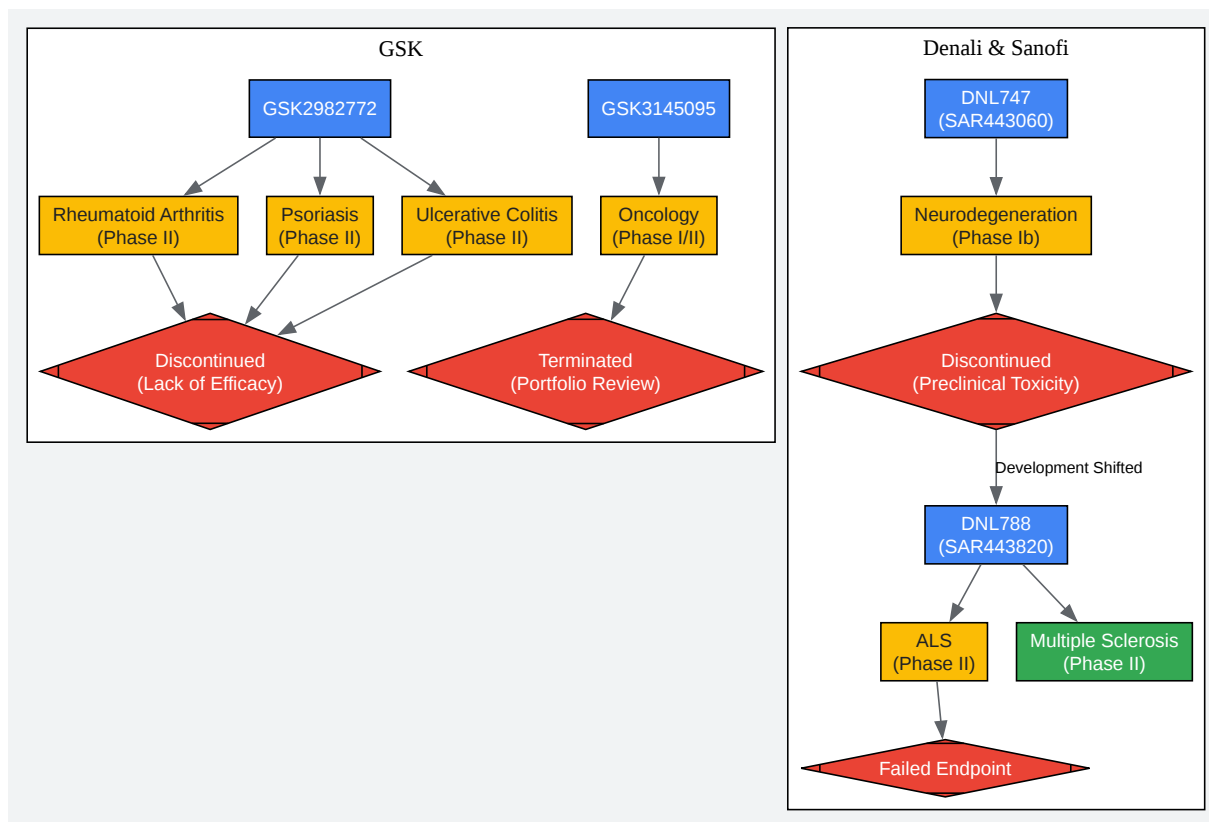
Clinical Efficacy Scoring Systems

- Disease Activity Score in 28 Joints (DAS28-CRP):
 - Application: Used to assess disease activity in Rheumatoid Arthritis.
 - Components: The score is calculated using a formula that includes:
 - Number of tender joints (out of 28).
 - Number of swollen joints (out of 28).
 - C-reactive protein (CRP) level (a marker of inflammation) in mg/L.
 - Patient's global assessment of health on a visual analog scale (0-100 mm).[\[17\]](#)
 - Interpretation: A higher score indicates more active disease. A change in the score is used to assess treatment response.[\[18\]](#)[\[19\]](#)

- Psoriasis Area and Severity Index (PASI):
 - Application: The most widely used tool to measure the severity of psoriasis.[\[20\]](#)
 - Calculation: The body is divided into four regions (head, trunk, upper extremities, lower extremities). In each region, the severity of erythema (redness), induration (thickness), and desquamation (scaling) is rated on a 0-4 scale. The percentage of area affected is also scored on a 0-6 scale. These values are then entered into a formula that weights each body region to produce a final score from 0 (no disease) to 72 (most severe disease).[\[20\]](#)[\[21\]](#)[\[22\]](#)
 - Efficacy Measurement: Treatment efficacy is often reported as the percentage of patients achieving a 75% or 90% reduction in their baseline PASI score (PASI 75 or PASI 90).
- Mayo Score for Ulcerative Colitis:
 - Application: Assesses disease activity in Ulcerative Colitis.
 - Components: It is a composite score from 0 to 12 based on four parameters, each scored from 0 to 3:
 - Stool frequency.
 - Rectal bleeding.
 - Findings on endoscopy.
 - Physician's global assessment.[\[23\]](#)[\[24\]](#)[\[25\]](#)
 - Interpretation: A higher score indicates more severe disease. Clinical response and remission are defined by specific reductions in the score.[\[25\]](#)

Visualizing the Development Landscape

The clinical development of first-generation RIPK1 inhibitors has been challenging, with several candidates failing to demonstrate sufficient efficacy or encountering safety issues that have led to their discontinuation.



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Caption: Clinical Development Pipeline of Key RIPK1 Inhibitors.

Conclusion

The clinical development of RIPK1 inhibitors has underscored the complexity of targeting this central signaling node. While initial Phase I studies have generally demonstrated that these

molecules are well-tolerated and can achieve high levels of target engagement, this has not consistently translated into clinical efficacy in Phase II trials for various inflammatory and neurodegenerative diseases.[1] The discontinuation of several first-generation RIPK1 inhibitors highlights the challenges in this field.

However, the rationale for inhibiting RIPK1 in diseases characterized by inflammation and necroptotic cell death remains strong. Ongoing and future research with next-generation inhibitors will be crucial to determine if the full therapeutic potential of targeting RIPK1 can be realized. Lessons learned from these early clinical trials, particularly regarding patient selection, dose optimization, and the specific molecular context of the diseases being treated, will be invaluable for the continued development of this class of drugs.

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